molecular formula C10H18N2O B13162867 1-(Piperidin-3-yl)piperidin-2-one

1-(Piperidin-3-yl)piperidin-2-one

Cat. No.: B13162867
M. Wt: 182.26 g/mol
InChI Key: MBHVRGWULQCOHL-UHFFFAOYSA-N
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Description

1-(Piperidin-3-yl)piperidin-2-one is a heterocyclic organic compound featuring a piperidine ring fused with a piperidinone moietyThe presence of the piperidine ring, a six-membered ring containing one nitrogen atom, makes it a versatile building block in the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Piperidin-3-yl)piperidin-2-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-piperidone with piperidine in the presence of a suitable catalyst can yield the desired compound. The reaction typically requires heating and may involve solvents such as ethanol or methanol .

Industrial Production Methods: Industrial production of this compound often involves continuous flow reactions to ensure high yield and purity. The use of catalysts such as palladium or rhodium complexes can enhance the efficiency of the synthesis. Additionally, purification steps like recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-(Piperidin-3-yl)piperidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted piperidines, lactams, and other heterocyclic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

1-(Piperidin-3-yl)piperidin-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Piperidin-3-yl)piperidin-2-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors. For instance, it can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways. The piperidine ring’s nitrogen atom often plays a crucial role in these interactions, forming hydrogen bonds or ionic interactions with the target molecules .

Comparison with Similar Compounds

Uniqueness: 1-(Piperidin-3-yl)piperidin-2-one is unique due to its dual piperidine-piperidinone structure, which imparts distinct chemical and biological properties. This dual structure enhances its versatility in synthetic applications and its potential as a pharmacophore in drug discovery .

Properties

Molecular Formula

C10H18N2O

Molecular Weight

182.26 g/mol

IUPAC Name

1-piperidin-3-ylpiperidin-2-one

InChI

InChI=1S/C10H18N2O/c13-10-5-1-2-7-12(10)9-4-3-6-11-8-9/h9,11H,1-8H2

InChI Key

MBHVRGWULQCOHL-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(=O)C1)C2CCCNC2

Origin of Product

United States

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